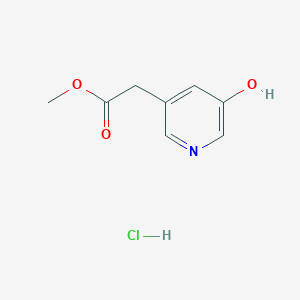

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride

説明

Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride is a pyridine derivative featuring a hydroxyl group at the 5-position of the pyridine ring, an acetate ester moiety at the 2-position, and a hydrochloride salt. Its molecular formula is C₈H₉NO₃·HCl (calculated based on structural analogs in and ). The compound’s SMILES notation is COC(=O)C(C1=CN=CC=C1)O.Cl, highlighting the ester linkage and hydroxyl substitution . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and ester functionality, making it relevant in pharmaceutical and agrochemical research.

特性

IUPAC Name |

methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)3-6-2-7(10)5-9-4-6;/h2,4-5,10H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVDMHXEHRCKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CN=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride typically involves the esterification of 5-hydroxypyridine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

科学的研究の応用

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and intermediates.

作用機序

The mechanism of action of Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Position and Type of Substituents

- 2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride (Similarity: 0.85, CAS 1688656-71-4): This compound substitutes chlorine at the 4-position of the pyridine ring and lacks the hydroxyl group.

2-(5-Methoxypyridin-2-yl)acetic Acid Hydrochloride (CAS 1798730-78-5):

The methoxy group at the 5-position (vs. hydroxyl in the target) introduces greater lipophilicity and electron-donating effects, which may alter metabolic stability and receptor binding in biological systems. Its molecular weight (203.62 g/mol) is slightly higher due to the methoxy group .

Methyl vs. Hydroxyl Substitutions

Functional Group Modifications

Ester vs. Acid Derivatives

5-Chloro-3-methylpyridine-2-carboxylic Acid (Similarity: 0.80, CAS 886365-46-4):

This compound replaces the acetate ester with a carboxylic acid group. The free carboxylic acid enhances acidity (lower pKa) and may improve metal chelation properties but reduces cell membrane permeability compared to the esterified target compound .- Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0): Substitution of the hydroxyl group with an amino group introduces basicity, altering pH-dependent solubility. The ethyl ester (vs. methyl) may slow hydrolysis rates, extending in vivo half-life .

Structural Analogues with Complex Moieties

- The primary amine group increases reactivity, necessitating stringent storage conditions (e.g., moisture control) .

Comparative Data Table

Research Implications

- Solubility and Bioavailability : Hydroxyl and carboxylic acid groups enhance water solubility but may limit blood-brain barrier penetration, whereas methyl/ethoxy groups improve lipid solubility .

- Reactivity: Amino-substituted derivatives (e.g., ) exhibit higher reactivity, requiring careful handling .

- Synthetic Applications : The target compound’s ester group allows for facile hydrolysis to carboxylic acids, a common prodrug strategy .

生物活性

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

- Chemical Name: this compound

- Molecular Formula: C8H9NO3·HCl

- CAS Number: 2375268-94-1

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of hydroxypyridinone derivatives, including this compound. These compounds have shown effectiveness in trapping reactive carbonyl species (RCS) and reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD).

Key Findings:

-

In vitro Studies :

- The compound demonstrated significant inhibition of methylglyoxal-induced apoptosis in neuronal-like PC12 cells, suggesting a protective effect against oxidative stress .

- It exhibited good absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development in neuroprotective therapies .

- Mechanism of Action :

Potential Applications in Disease Modification

The compound's structural analogues have been explored for their roles as disease-modifying agents, particularly in conditions like Parkinson's disease. Research indicates that modifications to the molecular structure can enhance lipophilicity and permeability, potentially improving therapeutic outcomes.

Case Studies:

- Parkinson's Disease :

Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。